2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(p-tolyl)acetamide
CAS No.: 1242856-42-3
VCID: VC6323631
Molecular Formula: C22H21N5O3S
Molecular Weight: 435.5
* For research use only. Not for human or veterinary use.
![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(p-tolyl)acetamide - 1242856-42-3](/images/structure/VC6323631.png)
Description |
The compound 2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro- triazolo[4,3-a]pyrazin-3-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule belonging to the class of thioacetamides and triazolo-pyrazine derivatives. Its unique structure and pharmacological potential have garnered attention in medicinal chemistry for drug discovery and development. Below, we explore its structural features, synthesis process, physicochemical properties, and potential applications. Structural FeaturesThe molecular formula of the compound is C22H21N5O3S, with a molecular weight of approximately 435.5 g/mol . Its structure includes:
The compound's structure is summarized in the table below:
SynthesisThe synthesis of this compound involves multiple steps requiring precise reaction conditions to ensure high yields and purity. The general process includes:
Key factors influencing synthesis:
Biological Activity and ApplicationsThis compound belongs to a class of molecules known for their diverse biological activities:
Molecular docking studies suggest that related compounds interact favorably with active sites of enzymes like COX-2, indicating potential for optimization as anti-inflammatory agents . Comparative Analysis with Related CompoundsThe table below compares this compound with similar derivatives: |
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CAS No. | 1242856-42-3 | ||||||||||
Product Name | 2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(p-tolyl)acetamide | ||||||||||
Molecular Formula | C22H21N5O3S | ||||||||||
Molecular Weight | 435.5 | ||||||||||
IUPAC Name | 2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide | ||||||||||
Standard InChI | InChI=1S/C22H21N5O3S/c1-3-30-18-10-8-17(9-11-18)26-12-13-27-20(21(26)29)24-25-22(27)31-14-19(28)23-16-6-4-15(2)5-7-16/h4-13H,3,14H2,1-2H3,(H,23,28) | ||||||||||
Standard InChIKey | HXDOWQMICVEQRP-UHFFFAOYSA-N | ||||||||||
SMILES | CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)C)C2=O | ||||||||||
Solubility | not available | ||||||||||
PubChem Compound | 50806299 | ||||||||||
Last Modified | Aug 18 2023 |
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